molecular formula C16H11ClN4O4S B2410517 2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 898449-74-6

2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No. B2410517
CAS RN: 898449-74-6
M. Wt: 390.8
InChI Key: TVDOFGSUUXVCGG-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. It is a member of the oxadiazole family, which has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis of chlorantraniliprole, where 3-Methyl-2-nitrobenzoic acid undergoes a series of reactions to yield key intermediates for the target product, showcasing its utility in chemical synthesis processes (Chen Yi-fen et al., 2010).
  • Another study explored the crystal structure, spectroscopic properties, and biological activity of similar nitrobenzamide derivatives, highlighting the relationship between structure and antitumor activity based on various analyses (Dian He et al., 2014).

Biological Applications

  • Research on 1,3,4-oxadiazoles and thiadiazoles derivatives, including compounds with similar structural motifs, has demonstrated significant cytotoxic properties and antibacterial activities, suggesting their potential in developing new therapeutic agents (Baby Ramana Mutchu et al., 2018).
  • A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including those with chloro and nitro groups, revealed promising anticancer agents with selective cytotoxic activity, offering insights into novel cancer therapies (Aurelio Romero-Castro et al., 2011).

Corrosion Inhibition

  • The corrosion inhibition efficiency of oxadiazole derivatives on mild steel in hydrochloric acid solutions was investigated, suggesting the potential use of similar compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Vikas Kalia et al., 2020).

properties

IUPAC Name

2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(21(23)24)5-6-13(12)17/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDOFGSUUXVCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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